[(2S,3R,4S,5S,6R)-2-[[(4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
Description
Significance of Secoiridoid Glycosides in Phytochemistry
Secoiridoid glycosides represent a large and diverse group of monoterpenoids characterized by a cleaved iridoid skeleton. nih.gov These compounds are widely distributed in the plant kingdom, particularly within the Gentianaceae, Oleaceae, and Caprifoliaceae families. nih.gov Their chemical structures are often complex, featuring a glycosidic linkage to a sugar moiety, typically glucose. nih.gov
The significance of secoiridoid glycosides in phytochemistry stems from several key aspects:
Chemotaxonomic Markers: The presence and structural variations of secoiridoid glycosides can serve as valuable chemotaxonomic markers, aiding in the classification and phylogenetic analysis of plant species. researchgate.net
Defense Mechanisms: In plants, these compounds are believed to play a role in defense against herbivores and pathogens due to their characteristic bitter taste and potential antimicrobial properties.
Biological Activities: Secoiridoid glycosides exhibit a broad spectrum of biological activities, making them a focal point of pharmacological research. These activities include anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial effects. nih.govnih.gov
The study of secoiridoid glycosides has led to the isolation and characterization of numerous compounds with potential therapeutic applications. Prominent examples include oleuropein (B1677263) from olive leaves, known for its antioxidant and cardioprotective effects, and gentiopicroside (B1671439), a major bitter principle in Gentiana species with anti-inflammatory properties. nih.govresearchgate.net The continued investigation of this class of compounds is crucial for uncovering new lead structures for drug development and understanding the intricate chemical ecology of plants.
Overview of Amaroswerin within Natural Product Discovery
Amaroswerin is a bioactive secoiridoid glucoside that has been isolated from several plant species, most notably from the Gentianaceae family, including Swertia japonica, Swertia mussotii, and Gentiana lutea. antropocene.itwikipedia.orgmedchemexpress.com Its discovery is part of a broader effort to identify and characterize the chemical constituents of medicinal plants. scialert.net
The chemical structure of Amaroswerin is complex, featuring a secoiridoid aglycone linked to a glucose molecule. nih.gov This intricate architecture is responsible for its distinct biological properties. Research has shown that Amaroswerin possesses a range of pharmacological activities, including anti-inflammatory, antidiabetic, antiviral, anticholinergic, and immunomodulatory effects. medchemexpress.comchemsrc.com One of its notable actions is the inhibition of nitric oxide (NO) release, a key mediator in the inflammatory process. medchemexpress.comchemsrc.com
The discovery and subsequent investigation of Amaroswerin exemplify the importance of natural product research in identifying novel bioactive compounds. The process typically involves the extraction of plant material, followed by fractionation and purification to isolate individual compounds. acs.orgnih.gov Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are then employed to elucidate the chemical structure of the isolated molecules.
The study of Amaroswerin and other secoiridoid glycosides contributes to our understanding of the vast chemical diversity found in nature and provides a foundation for the development of new therapeutic agents.
Data Tables
Below are interactive data tables summarizing key information about Amaroswerin and related compounds.
Table 1: Physicochemical Properties of Amaroswerin
| Property | Value |
| Molecular Formula | C29H30O14 |
| Molecular Weight | 602.5 g/mol |
| CAS Number | 21233-18-1 |
| PubChem CID | 45359883 |
Table 2: Plant Sources of Amaroswerin and Related Secoiridoid Glycosides
| Compound | Plant Source(s) | Family |
| Amaroswerin | Swertia japonica, Swertia mussotii, Gentiana lutea | Gentianaceae |
| Gentiopicroside | Gentiana species | Gentianaceae |
| Swertiamarin (B1682845) | Swertia chirata, Gentiana species | Gentianaceae |
| Oleuropein | Olea europaea (Olive) | Oleaceae |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21233-18-1 |
|---|---|
Molecular Formula |
C29H30O14 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C29H30O14/c1-2-17-27(40-12-18-25(36)39-7-6-29(17,18)38)43-28-24(23(35)22(34)20(11-30)41-28)42-26(37)21-16(9-15(32)10-19(21)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,17,20,22-24,27-28,30-35,38H,1,6-7,11H2/t17-,20+,22+,23-,24+,27?,28-,29+/m0/s1 |
InChI Key |
UZYZCCWBBBCDAD-YRLKQETISA-N |
Isomeric SMILES |
C=C[C@H]1C(OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Amaroswerin
Botanical Sources within the Gentianaceae Family
The distribution of Amaroswerin is largely concentrated within the genus Swertia, a significant member of the Gentianaceae family. Several species within this genus have been identified as botanical sources of this bitter compound.
Swertia Species: S. chirayita, S. cordata, S. alternifolia, S. japonica, S. mussotii
Research has confirmed the presence of Amaroswerin in a number of Swertia species, which are often utilized in traditional medicine systems. Swertia chirayita, a well-known medicinal herb, is a significant source of Amaroswerin nih.gov. The compound has also been identified in Swertia cordata, another species found in the Himalayan region.
Further investigations have revealed Amaroswerin in Swertia alternifolia, with studies indicating its presence in the belowground parts of the plant researchgate.net. Additionally, Swertia japonica is recognized as a source of Amaroswerin, contributing to its characteristic bitter taste. The compound is also a bioactive constituent of Swertia mussotii medchemexpress.commedchemexpress.comconsensus.app.
Quantitative Distribution in Plant Organs
The concentration of Amaroswerin is not uniform throughout the plant; rather, it exhibits differential accumulation in various plant organs. This distribution pattern has been a subject of phytochemical research, revealing specific tissues where the compound is most abundant.
Differential Accumulation in Flowers, Leaves, Stems, and Roots
Studies focusing on Swertia chirayita have provided detailed insights into the quantitative distribution of Amaroswerin. Analysis has shown that the flowers contain the highest concentration of the compound. Following the flowers, the leaves also demonstrate a significant accumulation. The concentration of Amaroswerin is comparatively lower in the stems and roots of the plant researchgate.net.
In Swertia alternifolia, a distinction in Amaroswerin content is observed between the aboveground and belowground parts. Research has indicated that Amaroswerin is present in the belowground portions of this species researchgate.net.
Below is an interactive data table summarizing the quantitative distribution of Amaroswerin in different parts of Swertia chirayita.
| Plant Part | Amaroswerin Content (%) |
| Flowers | 0.741 |
| Leaves | 0.386 |
| Stems | 0.226 |
| Roots | 0.188 |
Data derived from a study on Swertia chirayita.
Chemodiversity and Population Variation
The chemical profile of plants, including the concentration of specific compounds like Amaroswerin, can exhibit significant variation among different populations of the same species. This chemodiversity is often influenced by a range of genetic and environmental factors.
Influence of Ecological Niches on Amaroswerin Content
The ecological niche in which a plant grows plays a crucial role in shaping its phytochemical composition. Variations in factors such as altitude, soil composition, climate, and associated biotic stressors can lead to differences in the production and accumulation of secondary metabolites like Amaroswerin.
Research on different populations of Swertia species has demonstrated that the content of bioactive compounds, including Amaroswerin, can vary. This variation is considered to be a result of long-term adaptation to particular ecological niches. For instance, populations of S. cordata from different geographical locations have shown quantitative differences in their Amaroswerin content. Similarly, variations in Amaroswerin concentrations have been noted among different populations of S. alternifolia collected from various locations in the North-West Himalayas researchgate.net. These findings underscore the influence of environmental conditions on the chemical expression of this important bitter compound.
Biosynthetic Pathways and Metabolic Engineering of Amaroswerin
Elucidation of Core Biosynthetic Precursors
The molecular structure of amaroswerin is a conjugate of a secoiridoid glucoside and a biphenyl (B1667301) carboxylic acid derivative. This duality necessitates the recruitment of precursors from fundamentally different metabolic origins. Research into the biosynthesis of related compounds has illuminated the foundational roles of acetate (B1210297), 3-hydroxybenzoic acid, phenylalanine, and benzoic acid in constructing the final molecule.
The formation of the aromatic portion of amaroswerin, specifically the biphenyl structure, is linked to the phenylpropanoid and acetate pathways. While the direct route to the biphenyl moiety in amaroswerin is not fully detailed in all literature, the biosynthesis of similar phenolic compounds often involves precursors derived from the shikimate and acetate-malonate pathways. 3-Hydroxybenzoic acid, a phenolic compound, can be synthesized in plants and microorganisms through various routes, including pathways originating from chorismate or via the β-oxidation of cinnamic acid. nih.govnih.gov Its structural similarity to parts of the biphenyl moiety in amaroswerin suggests it may serve as a precursor or an intermediate in the assembly of this complex side chain.
The biosynthesis of many plant-based aromatic compounds originates from the amino acid L-phenylalanine. frontiersin.org Phenylalanine serves as the primary entry point into the phenylpropanoid pathway. In plants, phenylalanine can be converted to benzoic acid through two main routes: a β-oxidative pathway and a non-oxidative pathway. researchgate.net This benzoic acid or its derivatives are crucial building blocks for a vast array of secondary metabolites. In the context of amaroswerin, the phenylalanine and subsequent benzoic acid pathways are responsible for generating the precursors for the 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate moiety. nih.govresearchgate.net The coupling of two phenylpropanoid-derived units is a key step in forming the biphenyl structure.
Table 1: Core Biosynthetic Precursors and Their Metabolic Origin
| Precursor | Contributing Pathway | Role in Amaroswerin Structure |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Primary source for the aromatic biphenyl moiety. frontiersin.org |
| Benzoic Acid | Phenylpropanoid Pathway | Direct precursor to the biphenyl carboxylic acid side chain. researchgate.net |
| 3-Hydroxybenzoic Acid | Phenylpropanoid/Acetate Pathways | Potential intermediate in the formation of the substituted biphenyl group. nih.gov |
Secoiridoid Biosynthesis Originating from Geraniol (B1671447)
The characteristic secoiridoid core of amaroswerin is a type of monoterpenoid, which are universally derived from C10 isoprenoid precursors. The biosynthesis begins with the acyclic monoterpene alcohol, geraniol. biorxiv.org Geraniol undergoes a series of enzymatic oxidations and cyclization reactions to form the iridoid cyclopentane (B165970) ring, which is later cleaved to produce the secoiridoid framework. nih.govnih.gov
In plants, the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com
The Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway typically provides precursors for sesquiterpenes and triterpenes. plos.org
The Methylerythritol Phosphate (MEP) Pathway: Housed in the plastids, the MEP pathway is primarily responsible for the synthesis of monoterpenoids, diterpenoids, and carotenoids. plos.orgresearchgate.net
Since the secoiridoid core of amaroswerin is a monoterpenoid, its ultimate precursors, IPP and DMAPP, are predominantly supplied by the MEP pathway. mdpi.com These C5 units are condensed to form geranyl diphosphate (GPP), the direct C10 precursor to geraniol and all monoterpenoids. researchgate.net Although the pathways are spatially separated, metabolic crosstalk can occur, allowing for the exchange of intermediates between the cytosol and plastids. nih.gov
Table 2: Comparison of Isoprenoid Biosynthesis Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol/ER nih.gov | Plastids nih.gov |
| Primary Precursors | Acetyl-CoA | Pyruvate, Glyceraldehyde-3-phosphate |
| Key Enzymes | HMG-CoA reductase (HMGR) plos.org | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) plos.org |
| Primary Products | Sesquiterpenes, Triterpenes, Sterols plos.org | Monoterpenes (Geraniol), Diterpenes, Carotenoids mdpi.com |
| Contribution to Amaroswerin | Minor/Indirect (via crosstalk) | Major (provides precursors for the geraniol-derived secoiridoid core) mdpi.com |
Intermediate Metabolites and Coupled Reactions
The assembly of amaroswerin is not a linear process but involves the convergence of the secoiridoid and phenylpropanoid pathways. This is achieved through coupled reactions where key intermediate metabolites from each branch are joined. The final structure is achieved through a series of tailoring reactions, including glycosylation and acylation.
Gentiopicroside (B1671439) is a major secoiridoid found in many Gentiana species and is a known precursor in the biosynthesis of more complex secoiridoids. researchgate.net The biosynthetic pathway proceeds from geraniol to the iridoid loganin, which is then cleaved to form secologanin (B1681713). Secologanin is subsequently glycosylated and can undergo further modifications to yield gentiopicroside. nih.gov
The final step in amaroswerin biosynthesis involves an esterification reaction. The hydroxyl group at the C-3 position of the glucose moiety of a gentiopicroside-like precursor is acylated by an activated biphenyl acid derivative. nih.gov This biphenyl acid is itself formed through the oxidative coupling of two molecules derived from the phenylalanine/benzoic acid pathway. This crucial coupling reaction links the two major biosynthetic branches, resulting in the final, complex structure of amaroswerin.
Swertiamarin (B1682845) as a Biosynthetic Precursor
Amaroswerin is a complex secoiridoid glycoside found in medicinal plants such as Swertia chirayita and Gentiana lutea. researchgate.netacs.org Its biosynthesis is part of the broader secoiridoid pathway, which originates from the mevalonate and shikimate pathways. researchgate.net Within this intricate network, simpler secoiridoids serve as the foundational molecules for more complex derivatives.
Swertiamarin is identified as a key secoiridoid constituent that co-occurs with amaroswerin. researchgate.netacs.org While the precise enzymatic step converting swertiamarin directly to amaroswerin is not fully elucidated, the biosynthetic logic suggests that swertiamarin acts as a crucial precursor. The formation of complex secoiridoids like amarogentin (B1665944) and amaroswerin is understood to involve the coupling of a secoiridoid aglycone, derived from precursors like gentiopicroside, with other molecular moieties such as biphenyl acid derivatives. researchgate.netacs.org Therefore, swertiamarin is considered a fundamental building block that undergoes subsequent enzymatic modifications to yield the more complex amaroswerin structure.
| Key Secoiridoids in the Pathway | Typical Plant Source(s) | Role in Biosynthesis |
| Loganic Acid | Gentiana lutea | Early-stage iridoid precursor |
| Swertiamarin | Gentiana lutea, Swertia chirayita | Foundational secoiridoid precursor |
| Gentiopicroside | Gentiana lutea, Swertia chirayita | Key intermediate and major secoiridoid |
| Amaroswerin | Swertia chirayita, Gentiana lutea | Complex, late-stage secoiridoid |
Advanced Techniques for Pathway Mapping
Mapping the complete biosynthetic pathway of complex natural products like amaroswerin is challenging due to the low concentration of transient intermediates and the complexity of plant metabolomes. Modern analytical chemistry provides powerful tools to overcome these hurdles.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry (LC-ESI-QTOF-HRMS/MS) is a pivotal technique for elucidating biosynthetic pathways. researchgate.netacs.org This method is exceptionally suited for separating complex mixtures and identifying unknown compounds with high accuracy and sensitivity. researchgate.netnih.govmdpi.com
In the study of Swertia chirayita, LC-ESI-QTOF-HRMS/MS was instrumental in detecting previously unidentified intermediates in the secoiridoid pathway. researchgate.netacs.org The technique works by first separating the chemical constituents of a plant extract using liquid chromatography. The separated molecules are then ionized (ESI) and analyzed by the mass spectrometer. The QTOF analyzer provides high-resolution mass data, allowing for the determination of the elemental composition of a molecule with great precision. By fragmenting the molecules (MS/MS), researchers can obtain structural information, which helps in the definitive identification of pathway intermediates, even those present in trace amounts. researchgate.netacs.org This approach has been successfully used to identify related secoiridoids like gentiopicroside in Gentiana lutea, confirming its utility in mapping these complex metabolic networks. researchgate.netnih.gov
Strategies for Metabolic Engineering (Conceptual)
The production of high-value compounds like amaroswerin in their native plants is often low, prompting interest in metabolic engineering to enhance yields. researchgate.netnih.gov This practice involves the targeted modification of an organism's metabolic pathways to overproduce a specific substance. lbl.gov While specific metabolic engineering of amaroswerin is not yet established, several conceptual strategies based on successes with other secondary metabolites can be proposed.
A primary strategy for boosting the production of a target metabolite is to modulate the activity of key enzymes within its biosynthetic pathway. nih.govresearchgate.net This can be achieved through several approaches:
Overexpression of Rate-Limiting Enzymes: The entire biosynthetic pathway is often constrained by one or more "rate-limiting" steps, which are catalyzed by enzymes that are either low in concentration or have low catalytic efficiency. nih.gov By identifying the specific enzymes that catalyze the conversion of precursors like swertiamarin into amaroswerin, genetic engineering techniques could be used to overexpress the corresponding genes. This would increase the concentration of these crucial enzymes, potentially accelerating the entire pathway and leading to a higher accumulation of amaroswerin. nih.gov
Blocking Competing Pathways: The precursors for amaroswerin biosynthesis can also be consumed by other metabolic pathways. By down-regulating or knocking out the genes encoding enzymes in these competing pathways, more of the precursor pool can be funneled towards amaroswerin production. nih.gov
Enzyme Engineering: The properties of the biosynthetic enzymes themselves could be improved. Techniques such as rational design or directed evolution can be used to create enzyme variants with enhanced stability, higher catalytic activity, or reduced substrate inhibition, further removing bottlenecks in the production pathway. nih.gov
| Strategy | Mechanism | Conceptual Application to Amaroswerin Biosynthesis |
| Gene Overexpression | Increase the quantity of key biosynthetic enzymes. | Isolate and overexpress genes for enzymes that convert swertiamarin or gentiopicroside to amaroswerin. |
| Pathway Blocking | Down-regulate or eliminate enzymes in competing pathways. | Identify and suppress pathways that divert secoiridoid precursors away from amaroswerin synthesis. |
| Enzyme Engineering | Modify enzyme structure to improve function (e.g., activity, stability). | Enhance the catalytic efficiency of the final enzymes in the amaroswerin pathway. |
Isolation and Purification Methodologies for Amaroswerin
Chromatographic Separation Strategies
Solvent Partitioning Techniques
Solvent partitioning, a form of liquid-liquid extraction (LLE), is a fundamental technique used to separate compounds based on their differential solubility in two immiscible solvent phases atlantis-press.comspringernature.com. This process leverages the principle that a compound will distribute itself between two immiscible solvents according to its partition coefficient (K). For Amaroswerin, solvent partitioning serves as an initial step to remove highly polar or non-polar impurities, thereby concentrating the target compound and preparing it for more refined purification methods like chromatography psu.edunih.gov.
The general approach involves extracting the plant material, typically with a polar solvent such as methanol (B129727) or ethanol, to obtain a crude extract. This crude extract is then subjected to partitioning against a series of immiscible solvents. For instance, a common strategy involves partitioning a methanolic extract with hexane (B92381) to remove non-polar compounds, followed by partitioning the remaining aqueous layer with solvents of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to isolate compounds like Amaroswerin nih.gov.
Research has shown that Amaroswerin, along with other related secoiridoids like amarogentin (B1665944) and swertiamarin (B1682845), can be effectively fractionated using specific solvent systems. For example, a methanol extract of Swertia japonica was subjected to several solvent-partition steps before further purification by droplet counter-current chromatography (DCCC). In one described method, the methanol extract was partitioned with hexane, and the resulting aqueous layer was subsequently partitioned with chloroform, and then ethyl acetate. This process yielded an ethyl acetate fraction that contained Amaroswerin psu.edunih.gov.
Another study investigating the isolation of related compounds utilized a biphasic solvent system composed of chloroform-methanol-water (86:74:20, v/v) in centrifugal partition chromatography (CPC), a more advanced form of liquid-liquid partition chromatography, to separate swertiamarin. While this specifically mentions swertiamarin, the principle of using carefully selected solvent systems for partitioning is applicable to Amaroswerin, which shares similar structural characteristics and polarity researchgate.net.
The choice of solvent system is critical and depends on the polarity of Amaroswerin and the nature of the other compounds present in the crude extract. Solvents commonly employed in partitioning include:
Hexane: Used to remove non-polar impurities.
Chloroform (CHCl3): Effective for extracting compounds of intermediate polarity.
Ethyl Acetate (EtOAc): Also used for compounds of intermediate polarity, often showing different selectivity compared to chloroform.
n-Butanol (BuOH): Typically used for more polar compounds or to extract compounds from aqueous phases.
The efficiency of solvent partitioning can be influenced by factors such as the ratio of solvents, the number of extraction cycles, and the temperature. Detailed research findings often report the yield and purity of fractions obtained after partitioning, providing a quantitative basis for method optimization.
Table 1: Representative Solvent Partitioning Steps for Amaroswerin Isolation
| Extraction Stage | Initial Extract/Fraction | Partitioning Solvent 1 | Partitioning Solvent 2 | Resulting Fraction Containing Amaroswerin | Reference |
| 1 | Methanolic extract of Swertia japonica | Hexane | Chloroform, then Ethyl Acetate | Ethyl Acetate Fraction | psu.edunih.gov |
Note: While direct quantitative data on Amaroswerin's partitioning coefficients in specific solvent systems are not extensively detailed in the provided snippets, the methodology described for related compounds like amarogentin and swertiamarin, which often co-occur with Amaroswerin, illustrates the general application of these techniques. The selection of solvent systems is guided by the compound's polarity and the need to separate it from co-extracted substances.
Compound List:
Amaroswerin
Amarogentin
Swertiamarin
Swertiamarin
Trifloroside
Loganic acid
Andrographolide
Gentiolutelin
Gentioluteol
Gentiopicoside
Sweroside
Mangiferin
Amaronitidin
Analytical Method Development and Validation for Amaroswerin
High-Resolution Liquid Chromatography Approaches
High-Resolution Liquid Chromatography (HPLC), particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is a cornerstone for the quantitative analysis of Amaroswerin. These methods are valued for their sensitivity, specificity, and ability to separate complex mixtures found in plant extracts.
RP-HPLC methods have been successfully developed for the simultaneous determination and quantification of Amaroswerin, often alongside other key compounds like Amarogentin (B1665944) and Andrographolide, in Swertia chirayita nih.govjournalirjpac.comoup.comoup.comresearchgate.netsdiarticle3.comnih.govresearchgate.netresearchgate.netniscpr.res.incapes.gov.brresearchgate.netresearchgate.netoup.comgoogleapis.comresearchgate.net. These methods are essential for the quality control of herbal drugs and for assessing the distribution of Amaroswerin in different plant parts nih.govjournalirjpac.comsdiarticle3.comresearchgate.netresearchgate.net.
Typical RP-HPLC methodologies involve the use of C18 stationary phases, such as Water's X-bridge C18 or RP-18 columns, with gradient or isocratic elution using mobile phases composed of methanol (B129727) or acetonitrile (B52724) mixed with aqueous buffers nih.govoup.comoup.comresearchgate.netsdiarticle3.comresearchgate.netcapes.gov.brnih.govms-editions.cl. Detection is commonly performed using UV detectors set at wavelengths around 235 nm, although other wavelengths like 205 nm or 254 nm have also been employed nih.govoup.comoup.comresearchgate.netms-editions.clejgm.co.uk. The flow rate is typically maintained at 1 mL/min nih.govoup.comoup.comsdiarticle3.comresearchgate.netcapes.gov.brnih.gov.
Table 1: Representative RP-HPLC Method Parameters for Amaroswerin Quantification
| Parameter | Details | Source(s) |
| Column | Water's X-bridge C18, 5 μm, 4.6 mm × 250 mm | nih.govoup.comoup.comresearchgate.net |
| RP-18 column (250 mm x 4 mm i.d., 5 µm) | capes.gov.brnih.gov | |
| Lichrospher 100, C18e (5 µm) column (250-4.6 mm) | researchgate.net | |
| Mobile Phase | Methanol:Water (gradient elution) | nih.govoup.comoup.comresearchgate.net |
| Acetonitrile: 0.5 mM ammonium (B1175870) acetate (B1210297) buffer, pH ~3.0 (gradient) | capes.gov.brnih.gov | |
| Acetonitrile and water (25:75) | researchgate.net | |
| Methanol: water:: 45:55, v/v (isocratic elution) | sdiarticle3.com | |
| Acetonitrile and water (45:55) | ms-editions.cl | |
| Flow Rate | 1 mL/min | nih.govoup.comoup.comresearchgate.netcapes.gov.brnih.gov |
| 0.8 mL/min | ms-editions.cl | |
| Detection | UV detector at 235 nm | nih.govoup.comoup.comresearchgate.net |
| PDA detector at 254 nm | ejgm.co.uk | |
| UV detector at 205 nm | ms-editions.cl |
The validation of RP-HPLC methods for Amaroswerin is conducted in accordance with International Council for Harmonization (ICH) guidelines, ensuring the reliability and robustness of the analytical results nih.govoup.comoup.comresearchgate.netms-editions.clejgm.co.ukchromatographyonline.com. Key validation parameters include:
Linearity: Methods have demonstrated excellent linearity for Amaroswerin, with correlation coefficients (R²) typically exceeding 0.999 over concentration ranges such as 2.968–95.00 ppm nih.govoup.comoup.comresearchgate.netniscpr.res.in.
Precision: The precision of the methods is assessed through intra- and inter-day variability, with reported values generally within acceptable limits, often less than 15% at lower concentrations and less than 10% at higher concentrations capes.gov.brnih.gov.
Accuracy: Accuracy is evaluated through recovery studies, where spiked samples show high recovery rates, typically above 90% for various analytes, and between 91.0% and 106.4% for Amarogentin in an ELISA context, indicating good agreement between measured and actual values capes.gov.brnih.govnih.gov.
Reproducibility: The developed methods are characterized as reproducible, a critical factor for consistent analytical outcomes nih.govoup.comoup.comresearchgate.net.
Specificity: The methods are designed to be specific, capable of accurately quantifying Amaroswerin even in the presence of other compounds in complex plant matrices nih.govoup.comoup.comresearchgate.net.
Sensitivity: Parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also evaluated to define the lowest detectable and quantifiable amounts of Amaroswerin researchgate.net. Robustness and system suitability tests are also integral parts of method validation capes.gov.brnih.govejgm.co.ukchromatographyonline.com.
Table 2: Key RP-HPLC Method Validation Parameters for Amaroswerin
| Parameter | Details | Source(s) |
| Linearity | Range: 2.968–95.00 ppm | nih.govoup.comoup.comresearchgate.net |
| R² > 0.999 | nih.govoup.comoup.comresearchgate.net | |
| R² = 0.9997 | niscpr.res.in | |
| Precision | Intra- and inter-day: <15% (low conc.), <10% (other conc.) | capes.gov.brnih.gov |
| Accuracy | Recoveries: >90% (for various analytes) | capes.gov.brnih.gov |
| Recoveries: 91.0%–106.4% (for AG in icELISA) | nih.gov | |
| Specificity | Methods are specific for Amaroswerin | nih.govoup.comoup.comresearchgate.net |
| Reproducibility | Methods are described as reproducible | nih.govoup.comoup.comresearchgate.net |
| Sensitivity | LOD and LOQ are estimated | researchgate.net |
Mass Spectrometry-Based Profiling
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers powerful capabilities for the identification, profiling, and quantification of Amaroswerin, especially in complex biological matrices and for elucidating metabolic pathways.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and High-Resolution Tandem Mass Spectrometry (LC-ESI-QTOF-HRMS/MS) are extensively used for the phytochemical analysis of Swertia chirayita nih.govnih.govtandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govacs.org. These techniques are instrumental in the simultaneous estimation and profiling of Amaroswerin along with other secoiridoids and xanthones nih.govcapes.gov.brresearchgate.netnih.gov. LC-ESI-QTOF-HRMS/MS has been particularly valuable in identifying intermediates for constructing biosynthetic pathways, revealing that Amaroswerin is involved in the biosynthesis of amaronitidin through coupling with gentiopicroside (B1671439) and biphenyl (B1667301) acid derivatives nih.govnih.govtandfonline.comresearchgate.netresearchgate.net.
These advanced MS techniques allow for structural correlation and confirmation of compounds based on fragmentation patterns nih.govresearchgate.net. Validated LC-MS/MS methods have been developed for analyzing Amaroswerin in biological samples like rat plasma, utilizing techniques such as Multiple Reaction Monitoring (MRM) for quantification capes.gov.brnih.gov. Furthermore, LC-MS combined with detectors like Charged Aerosol Detection (CAD) facilitates semiquantitative metabolite profiling of complex natural extracts nih.govacs.org.
Table 3: Applications of Mass Spectrometry Techniques for Amaroswerin Analysis
| Technique | Application | Source(s) |
| LC-MS/MS | Simultaneous estimation and profiling of Amaroswerin, Amarogentin, Sweroside, Swertiamarin (B1682845), and Mangiferin in biological matrices (e.g., rat plasma) capes.gov.brnih.gov. Structural correlation and confirmation of compounds nih.govresearchgate.net. Pharmacokinetic studies capes.gov.brnih.gov. | nih.govtandfonline.comnih.govcapes.gov.brresearchgate.netnih.gov |
| LC-ESI-QTOF-HRMS/MS | Detection of intermediates in biosynthetic pathways of Swertia chirayita nih.govnih.govtandfonline.comresearchgate.netresearchgate.net. Phytochemical analysis and metabolite profiling nih.govnih.govtandfonline.comresearchgate.netresearchgate.net. | nih.govnih.govtandfonline.comresearchgate.netresearchgate.net |
| LC-MS with CAD | Semiquantitative metabolite profiling of complex biological extracts, including Swertia chirayita nih.govacs.org. | nih.govacs.org |
Immunochemical Assays for Quantitative Analysis
Immunochemical assays, leveraging the specificity of antibody-antigen interactions, offer highly sensitive methods for detecting and quantifying compounds like Amaroswerin.
While direct ELISA development for Amaroswerin is not extensively detailed in the provided literature, sensitive immunochemical assays have been developed for the structurally related bitter glycoside, Amarogentin (AG) nih.govresearchgate.netresearchgate.net. An indirect competitive ELISA (icELISA) for AG demonstrated high specificity and sensitivity, with a limit of detection (LOD) of 1.28 ng mL⁻¹ and a quantifiable range of 1.95–62.5 ng mL⁻¹ nih.gov. This method was rigorously validated for precision (intra-assay variation <3.9%, inter-assay variation <8.8%) and accuracy (recovery rates between 91.0% and 106.4%) nih.gov. These validation parameters serve as benchmarks for the development of similar assays for Amaroswerin.
The principles of these immunochemical assays rely on the production of specific monoclonal antibodies (mAbs) against the target analyte nih.govnih.govnih.gov. These antibodies are crucial for the specificity and sensitivity of the assay. Related techniques such as competitive immunochromatographic test strips have also been developed for the semi-quantitative analysis of AG researchgate.net. ELISA is also employed in broader biological studies to measure inflammatory factors in serum, but its direct application for Amaroswerin quantification in such contexts is not specified mdpi.com.
Table 4: ELISA Validation Parameters for Amarogentin (as a proxy for immunochemical assay principles)
| Parameter | Details | Source(s) |
| Specificity | High specificity to AG, no cross-reactivity | nih.gov |
| Sensitivity | LOD: 1.28 ng mL⁻¹ | nih.gov |
| Detectable range: 1.95–62.5 ng mL⁻¹ | nih.gov | |
| Precision | Intra-assay variation: <3.9% | nih.gov |
| Inter-assay variation: <8.8% | nih.gov | |
| Accuracy | Recovery rates: 91.0%–106.4% | nih.gov |
| Reproducibility | Implied by validation parameters | nih.gov |
List of Compounds Mentioned:
Amaroswerin
Amarogentin
Andrographolide
Swertiamarin
Sweroside
Mangiferin
Gentiopicroside
Amaronitidin
Iriflophenone
Maclurin
Deoxyloganic acid
Loganic acid
Kutkoside
Spectroscopic Techniques for Structural Characterization (Conceptual)
The elucidation of Amaroswerin's complex molecular structure relies heavily on a suite of spectroscopic techniques that provide detailed insights into its atomic composition, functional groups, and spatial arrangement. While specific experimental data for Amaroswerin is often reported in isolation studies, the conceptual application of these techniques is fundamental to its structural determination.
Mass Spectrometry (MS): Mass spectrometry provides critical information about the molecular weight and elemental composition of Amaroswerin. Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-ESI-MS/MS) are widely used. ESI typically generates protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions, confirming the molecular mass. Tandem MS (MS/MS) involves fragmenting the parent ion to produce characteristic fragment ions, which arise from the cleavage of glycosidic bonds or fragmentation within the secoiridoid aglycone. These fragmentation patterns serve as a molecular fingerprint, aiding in structural confirmation and differentiation from related compounds researchgate.netresearchgate.netresearchgate.netnih.govsemanticscholar.orgabmole.comwikidata.org. High-resolution mass spectrometry (HRMS) can further determine the precise elemental formula.
Infrared (IR) Spectroscopy: Infrared spectroscopy is valuable for identifying the presence of specific functional groups within the Amaroswerin molecule. Characteristic absorption bands would be expected for hydroxyl (-OH) groups, carbonyl (C=O) groups in ester or lactone functionalities, ether linkages (C-O-C), and C-H stretching vibrations from aliphatic and aromatic regions. While direct IR data for Amaroswerin is less commonly detailed in general searches compared to NMR or MS, it is a standard technique for characterizing natural products and confirming the presence of key functional groups isisn.orgtandfonline.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophores present in Amaroswerin, such as conjugated systems within the secoiridoid structure. It is often used in conjunction with chromatographic techniques like HPLC for detection and quantification, as specific absorption maxima can aid in compound identification researchgate.nettandfonline.comasianpubs.org.
Chromatographic Fingerprinting
Chromatographic fingerprinting is a powerful analytical strategy used for the identification, quality control, and authentication of complex natural products and their extracts. It involves establishing a characteristic chromatographic profile that represents the unique chemical composition of a sample. For Amaroswerin, chromatographic fingerprinting, particularly using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), is essential for distinguishing genuine plant material from adulterants and ensuring batch-to-batch consistency.
Thin Layer Chromatography (TLC) in Comparative Analysis
Thin Layer Chromatography (TLC) is a cost-effective and widely accessible technique for the qualitative analysis and comparative fingerprinting of natural products. It is particularly useful for identifying specific marker compounds like Amaroswerin within complex plant extracts and for differentiating between closely related species or detecting adulteration.
The principle involves separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) coated on a plate and a mobile phase (solvent system). The position of a separated spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Methodology and Key Parameters:
Stationary Phase: Silica gel G (often with a fluorescent indicator like F254) is commonly used as the stationary phase for Amaroswerin analysis phcogcommn.orgscribd.comresearchgate.netchemijournal.comsdiarticle3.comresearchgate.net.
Mobile Phase: Various solvent systems are employed, with combinations of polar and non-polar solvents being effective for separating secoiridoid glycosides. Common systems reported include:
Chloroform (B151607):Methanol:Water (e.g., 65:20:10 or 65:25:10) scribd.comresearchgate.netchemijournal.com
Chloroform:Methanol (e.g., 98:2 to 85:15 or 98:2 to 95:5) researchgate.netsdiarticle3.com
Ethyl Acetate:Methanol:Water (e.g., 22:2:1) scribd.comchemijournal.com
Visualization: After development, TLC plates are visualized using methods such as spraying with iodine vapor, fast red-B salt solution, or sulfuric acid (e.g., 5% H₂SO₄), followed by observation under visible or UV light scribd.comresearchgate.net.
Comparative Analysis and Identification:
TLC plays a crucial role in comparative analysis by establishing a "fingerprint profile." For Amaroswerin, this involves:
Authenticity Testing: Studies have demonstrated that Amaroswerin, along with amarogentin, is a characteristic marker compound present in genuine Swertia chirayita. Its absence or presence in significantly lower quantities in other Swertia species allows for the differentiation of the authentic drug from adulterants scribd.comchemijournal.com.
Rf Value Consistency: The Rf value of Amaroswerin is relatively consistent under specific TLC conditions. Deviations in Rf values or the absence of the characteristic spot can indicate misidentification or adulteration.
Quantification: While primarily qualitative, TLC can be semi-quantitative when coupled with densitometry.
Reported Rf Values for Amaroswerin:
The Rf values for Amaroswerin can vary depending on the specific stationary phase, mobile phase composition, and visualization method used. The following table summarizes reported Rf values from various studies:
| Solvent System (v/v/v) | Visualization Method | Rf Value | Reference(s) |
| Chloroform:Methanol:Water (65:20:10) | Iodine vapor; Fast Red-B salt solution | 0.67 | scribd.com |
| Chloroform:Methanol (98:2 to 95:5) | Iodine vapor; Fast Red-B salt solution | 0.34 | sdiarticle3.com |
| Ethyl Acetate:Methanol:Water (22:2:1) | Iodine vapor; Fast Red-B salt solution | 0.47 | chemijournal.com |
| Chloroform:Methanol:Water (65:25:10) | Iodine vapor; Fast Red-B salt solution | 0.67 | researchgate.netchemijournal.com |
| Not specified (used in HPLC method development) | Not specified (likely UV detection) | 0.39 | researchgate.net |
Table 1: Reported Rf values for Amaroswerin under different Thin Layer Chromatography (TLC) conditions.
These variations underscore the importance of using a reference standard of Amaroswerin when performing TLC analysis for accurate identification.
Compound List
Amaroswerin
Amarogentin
Andrographolide
Mangiferin
Swertiamarin
Sweroside
Gentiopicroside
Protocatechuic acid (PCA)
Decussatin
Bellidifolin
1,3-dihydroxy-5,8-dimethoxyxanthone
1-hydroxy-3,5,8-trimethoxyxanthone
Decentapicrin derivative
Biological Activities and Mechanistic Investigations of Amaroswerin in Vitro and in Silico
Anti-inflammatory Activitytargetmol.comgoogleapis.comfrontiersin.org
Amaroswerin has demonstrated significant anti-inflammatory effects, primarily through its ability to modulate key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Release in Cellular Modelstargetmol.comfrontiersin.org
A primary mechanism through which Amaroswerin exerts its anti-inflammatory action is by inhibiting the production of nitric oxide (NO). In cellular models, specifically LPS-stimulated RAW264.7 cells, Amaroswerin has shown potent inhibitory activity against NO release.
| Cell Model | Stimulant | Inhibitory Effect (IC50) | Reference(s) |
|---|---|---|---|
| RAW264.7 cells | LPS | 5.42 μg/mL | medchemexpress.comabmole.comchemsrc.comdcchemicals.comtargetmol.commedchemexpress.cnmedchemexpress.commedchemexpress.comnih.gov |
Beyond the direct inhibition of NO, studies indicate that Amaroswerin also suppresses the production of other pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This suppression occurs at both the protein and mRNA levels, suggesting a broad impact on the inflammatory cascade within LPS-induced RAW264.7 macrophage cells nih.gov. Furthermore, Amaroswerin has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) at both protein and mRNA levels nih.gov.
Reported General Anti-inflammatory Effectstargetmol.comgoogleapis.com
Amaroswerin is recognized for its general anti-inflammatory properties medchemexpress.comtargetmol.commedchemexpress.comfrontiersin.org. The compound's capacity to downregulate the transcription of iNOS, TNF-α, IL-6, and IL-1β in response to lipopolysaccharide (LPS) stimulation positions it as a potentially valuable therapeutic agent for managing inflammatory diseases nih.gov.
Potential Antidiabetic Effectstargetmol.com
Amaroswerin has been identified as a constituent with potential antidiabetic effects medchemexpress.comtargetmol.commedchemexpress.comfrontiersin.orggreenpharmacy.infofigshare.comresearchgate.net. It is listed among the active compounds found in Swertia chirayita, a plant traditionally used for its hypoglycemic properties and recognized for its role in managing type 2 diabetes mellitus greenpharmacy.infofigshare.comresearchgate.nethu.edu.jo. While specific mechanistic data for Amaroswerin's antidiabetic action is limited in the reviewed literature, its presence in plants known for these effects suggests a role in glucose regulation or insulin (B600854) sensitivity.
Antiviral Propertiestargetmol.com
The compound Amaroswerin exhibits antiviral properties medchemexpress.comtargetmol.commedchemexpress.com. While specific viruses targeted or detailed mechanisms are not extensively elaborated in the provided search results for Amaroswerin itself, its classification as an antiviral agent indicates potential utility in combating viral infections.
Anticholinergic Effectstargetmol.com
Amaroswerin has been reported to possess anticholinergic effects medchemexpress.comtargetmol.commedchemexpress.comworldscientific.com. This suggests a potential influence on the cholinergic system, which plays a role in various physiological processes.
Immunomodulatory Propertiestargetmol.com
The compound also demonstrates immunomodulatory properties medchemexpress.comtargetmol.commedchemexpress.comfrontiersin.org. Immunomodulation refers to the ability to alter or regulate the immune system's response, indicating a potential role in conditions involving immune dysregulation.
Synthetic Chemistry and Analog Development of Amaroswerin
Strategies for Total Synthesis of Secoiridoids
The total synthesis of secoiridoids like amaroswerin is a complex undertaking that requires intricate planning and execution. Secoiridoids are a class of monoterpenoids characterized by a cleaved iridoid skeleton. A key precursor in the biosynthesis of many complex alkaloids is secologanin (B1681713), a representative secoiridoid. jst.go.jp The development of a practical total synthesis for secologanin has been a significant achievement, paving the way for the synthesis of a vast array of related natural products. jst.go.jp
Strategies often revolve around the construction of the core dihydropyran ring with its specific stereochemistry. jst.go.jp The synthesis of amaroswerin also involves the separate synthesis of its ester component, 3,3',5-trihydroxybiphenyl-2-carboxylic acid, which was achieved in a six-step process. nih.govacs.org The likely biosynthetic precursor, a coenzyme A thiol ester, has also been prepared, providing insights into its natural formation. nih.govacs.org
The synthesis of complex natural products such as amaroswerin is fraught with challenges that chemists continually strive to overcome. glchemtec.ca
Key Challenges:
Structural Complexity: Natural products often possess intricate three-dimensional architectures, multiple stereocenters, and a high density of functional groups, making their replication in a laboratory setting a formidable task. glchemtec.carsc.org
Stereochemical Control: Precisely controlling the spatial arrangement of atoms (stereochemistry) at multiple chiral centers is crucial, as even minor variations can lead to inactive or completely different biological properties. The synthesis of secologanin, for instance, requires the challenging construction of three contiguous chiral centers. jst.go.jp
Recent Advances:
New Methodologies: The development of novel synthetic methods, such as C-H bond activation, has enabled more efficient and shorter synthetic routes. unibas.ch This strategy was successfully used to synthesize dithiodiketopiperazines, another class of complex natural products. unibas.ch
Synthetic Biology: This field redesigns organisms to become efficient producers of complex molecules, offering a powerful alternative to traditional chemical synthesis. glchemtec.ca
Collaborative Approaches: Strategic partnerships between research institutions and contract development and manufacturing organizations (CDMOs) are increasingly leveraged to combine expertise, access advanced technologies, and overcome the hurdles of complex synthesis. glchemtec.ca
A comparison of a traditional versus a modern synthetic approach for a complex natural product is illustrated in the table below, highlighting the impact of new strategies.
| Feature | Traditional Synthesis (Epicoccin G) | Modern Synthesis (Epicoccin G) |
| Number of Steps | 17 | 14 |
| Overall Yield | 1.5% | 19.6% |
| Key Strategy | Conventional methods | C-H bond activation |
This table illustrates the improvements in efficiency through modern synthetic strategies for a complex natural product, as reported in a 2019 study. unibas.ch
Design and Preparation of Structural Analogues
The synthesis of structural analogues—molecules with a similar core structure but with targeted modifications—is a cornerstone of medicinal chemistry. researchgate.net For secoiridoids, semi-synthesis, which uses a readily available natural product as a starting material, is often an efficient and economical alternative to total synthesis. rsc.org This approach is valuable for producing rare natural olive bioactive phenols and new derivatives with potentially enhanced biological activity. rsc.org
Biomimetic synthesis draws inspiration from nature's own synthetic pathways. nih.gov This strategy aims to mimic the biosynthetic processes that lead to the formation of natural products. jst.go.jp For instance, the synthesis of various monoterpenoid indole (B1671886) alkaloids has been achieved through bioinspired reactions starting from secologanin and tryptamine. jst.go.jp
While natural products are excellent starting points for drug discovery, they often require structural optimization to improve their drug-like properties. researchgate.netmdpi.com Chemical modification strategies are employed to enhance factors like stability, solubility, and bioactivity while reducing complexity. nih.gov
Common Modification Strategies:
Structural Simplification: Reducing the complexity of a natural product's core structure can make it easier to synthesize and can improve its pharmacological profile. mdpi.com
Functional Group Modification: Altering or introducing functional groups on the core scaffold can modulate interactions with biological targets, thereby influencing bioactivity. mdpi.com For example, modifying a molecule to improve its physicochemical properties is a key goal. nih.gov
Scaffold Hopping: Replacing the core structure (scaffold) of a natural product with a simpler, synthetically accessible one while retaining the key functionalities responsible for biological activity. mdpi.com
Semi-synthetic methods have been developed to create derivatives of bioactive phenols, which can serve as analytical standards or as new compounds with enhanced properties. rsc.org The goal is to overcome limitations of the parent natural products, such as low membrane permeability. rsc.org
Green Chemistry Approaches in Amaroswerin Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Its principles are increasingly being applied to the synthesis of complex molecules like pharmaceuticals and natural products to enhance sustainability. nih.govnih.gov
Key principles of green chemistry relevant to complex synthesis include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or EtOAc (ethyl acetate). nih.govunibo.it
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. youtube.com
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depletable. youtube.com Semi-synthesis, which starts from abundant natural products like oleuropein (B1677263), aligns with this principle. acs.org
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents that are used in excess. researchgate.net
Structure Activity Relationship Sar Studies of Amaroswerin and Its Analogues
Identification of Key Pharmacophores and Structural Motifs
The biological activity of Amaroswerin, a secoiridoid glycoside, is intrinsically linked to its complex molecular architecture. Identifying the key pharmacophores—the specific spatial arrangement of atoms or functional groups responsible for the molecule's interaction with a biological target—is the first step in understanding its mechanism of action. The structure of Amaroswerin can be deconstructed into several key motifs that are believed to contribute to its bioactivity. These include the secoiridoid core, a biphenylcarboxylic acid moiety, and a glucose unit.
Studies on related secoiridoids and computational analyses of their interactions with various protein targets have shed light on the importance of these structural components. For instance, in the context of inhibiting enzymes like Matrix Metalloproteinase-9 (MMP-9), a key target in inflammatory processes and cancer metastasis, specific pharmacophoric features are crucial. Established pharmacophore models for MMP-9 inhibitors often highlight the necessity of hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings for effective binding to the enzyme's active site. mdpi.com
Amaroswerin's structure possesses these features:
Hydrogen Bond Acceptors/Donors: The multiple hydroxyl (-OH) groups on the biphenyl (B1667301) and glucose moieties, as well as the oxygen atoms in the pyran rings and ester linkage, can act as both hydrogen bond donors and acceptors. These are critical for forming specific interactions with amino acid residues in a target's binding pocket.
Hydrophobic and Aromatic Regions: The biphenyl ring system provides a significant hydrophobic and aromatic region. This part of the molecule can engage in hydrophobic and π-π stacking interactions, which are often essential for anchoring a ligand within the active site of an enzyme, particularly in pockets like the S1' pocket of MMP-9, which is crucial for inhibitor selectivity. mdpi.com
Secoiridoid Core: The central secoiridoid structure provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the biological target.
By comparing the structure of Amaroswerin with established pharmacophore models for specific targets, it is possible to hypothesize which parts of the molecule are most critical for its observed activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is typically represented by an equation that correlates calculated molecular descriptors (which quantify physicochemical properties like hydrophobicity, electronics, and steric effects) with experimentally measured activity.
For a series of Amaroswerin analogues, a QSAR study would involve:
Data Set Compilation: Synthesizing or isolating a series of analogues with systematic structural modifications and measuring their biological activity against a specific target.
Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates the descriptors with biological activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.
While the principles of QSAR are well-established, specific and detailed QSAR studies focusing exclusively on Amaroswerin and its direct analogues are not extensively available in the public domain literature. However, QSAR studies on other classes of natural product inhibitors targeting enzymes like MMPs or those involved in inflammation have demonstrated the utility of this approach. nih.gov Such studies often reveal the importance of descriptors related to hydrophobicity, the presence of hydrogen-bonding moieties, and specific electronic features in determining inhibitory potency. A future QSAR study on Amaroswerin analogues could provide invaluable predictive models to guide the synthesis of new derivatives with improved activity.
In Silico Approaches to SAR
In silico, or computer-aided, approaches are indispensable tools for investigating SAR. They allow for the rapid and cost-effective evaluation of molecular interactions, conformational stability, and binding affinities, providing insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is used to understand the binding mode of Amaroswerin and to estimate the strength of the interaction, typically reported as a binding energy or docking score.
In a study investigating the potential of secoiridoids from Swertia chirayita as inhibitors of Matrix Metalloproteinase-9 (MMP-9), molecular docking simulations were performed. Amaroswerin was docked into the active site of MMP-9, which contains a catalytic zinc ion. The results of these simulations provide specific details about the ligand-target interactions.
The docking analysis revealed that Amaroswerin binds favorably within the MMP-9 active site. The predicted binding energy indicates a strong and stable interaction. Key interactions observed in the simulation include:
Hydrogen Bonding: The hydroxyl groups of Amaroswerin's biphenyl and glucose moieties form crucial hydrogen bonds with key amino acid residues in the active site, such as Alanine (Ala), Leucine (Leu), and Proline (Pro).
Hydrophobic Interactions: The biphenyl ring of Amaroswerin fits into the hydrophobic S1' pocket of MMP-9, an interaction known to be important for the potency and selectivity of MMP inhibitors.
The table below summarizes the key interaction data from a representative molecular docking study of Amaroswerin with MMP-9.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|---|
| Amaroswerin | MMP-9 | -9.1 | Ala189, Pro421, Leu187, Val188, His401 | Hydrogen Bonds, Hydrophobic Interactions |
These simulations provide a static snapshot of the interaction, which is further refined and validated by molecular dynamics simulations.
Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, simulating the movements of atoms over time. researchgate.net This method provides insights into the conformational stability of the complex, the flexibility of the ligand and protein, and the persistence of key interactions identified in docking studies. mdpi.com
Following the molecular docking of Amaroswerin into the MMP-9 active site, MD simulations are performed to assess the stability of the predicted binding pose. The simulation tracks the trajectory of the complex over a period of nanoseconds. Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is structurally stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify regions of flexibility or rigidity in the protein. Residues that interact with the ligand are expected to show lower fluctuation. mdpi.com
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is monitored throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.
In the simulation of the Amaroswerin-MMP-9 complex, the RMSD of the complex typically stabilizes after an initial equilibration period, indicating a stable binding mode. The RMSF analysis confirms that the residues in the binding pocket that interact with Amaroswerin are less flexible compared to other regions of the protein. Furthermore, the crucial hydrogen bonds identified during docking are often maintained for a significant portion of the simulation time, confirming their importance in the binding event. springernature.com
The table below presents typical stability metrics obtained from an MD simulation study.
| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Stable H-Bonds |
|---|---|---|---|
| Amaroswerin-MMP-9 | 100 | 2.5 ± 0.3 | Ala189, Pro421 |
These computational results provide a robust, atom-level understanding of how Amaroswerin interacts with its biological targets, forming a critical foundation for rational drug design.
Rational Design for Targeted Biological Activity
Rational design is a strategy used in drug discovery to develop new molecules with improved biological activity based on a detailed understanding of the SAR and the three-dimensional structure of the biological target. rsc.org The insights gained from identifying key pharmacophores and from in silico studies of Amaroswerin can be directly applied to the rational design of novel analogues with enhanced potency or selectivity.
Based on the molecular docking and dynamics studies of Amaroswerin with MMP-9, several strategies for rational design can be proposed:
Modification of the Biphenyl Moiety: Since this group interacts with the hydrophobic S1' pocket, modifications could be made to enhance this interaction. For example, adding small hydrophobic substituents (e.g., methyl, halogen) to the biphenyl rings could increase van der Waals contacts and improve binding affinity.
Optimization of Hydrogen Bonding Groups: The hydroxyl groups are key for specific interactions. Synthesizing analogues where the position or number of hydroxyl groups is altered could fine-tune the hydrogen-bonding network. For instance, if a particular hydroxyl group is shown to form a very stable hydrogen bond, its acidity or basicity could be modulated to strengthen that interaction.
Scaffold Simplification or Rigidification: While the secoiridoid core provides a necessary scaffold, it may be possible to design simpler, more synthetically accessible scaffolds that maintain the correct spatial orientation of the key pharmacophoric groups. Conversely, introducing elements that reduce the conformational flexibility of the molecule could lock it into its bioactive conformation, thereby increasing potency.
This structure-based drug design approach allows for a more focused and efficient discovery process compared to traditional high-throughput screening. By leveraging the detailed molecular insights from SAR and computational studies, researchers can design a smaller, more targeted library of Amaroswerin analogues, increasing the probability of identifying a lead compound with superior therapeutic properties. nih.gov
Sustainable Sourcing and Cultivation Practices
The increasing demand for natural compounds in pharmaceutical research and development necessitates robust strategies for their sustainable procurement. For Amaroswerin, the primary source, Swertia chirayita, is classified as critically endangered, leading to strict collection prohibitions researchgate.netresearchgate.netresearchgate.netjparonline.com. This situation highlights the urgent need to identify and develop alternative, sustainable sources to ensure a consistent supply for research and potential future applications.
Identification of Alternate Plant Sources
The critically endangered status of Swertia chirayita has driven extensive screening efforts to identify alternative botanical sources of Amaroswerin. Research has identified several promising candidates:
Swertia alternifolia : This species has been identified as a viable alternative source for Amaroswerin, alongside Amarogentin (B1665944) and Mangiferin. Its availability offers a potential solution to the supply chain issues caused by the rarity of S. chirayita researchgate.nettandfonline.com.
Swertia speciosa : Screening of Swertia speciosa has also revealed the presence of Amaroswerin and Mangiferin. While Amarogentin was not detected in these samples, its presence of Amaroswerin makes S. speciosa a subject of interest for sourcing researchgate.net.
Gentiana lutea : Studies have indicated that the leaves of Gentiana lutea (yellow gentian) can serve as a source of secoiridoid glycosides, including Amarogentin and Gentiopicroside (B1671439) acs.org. While Amaroswerin itself is not explicitly listed as a major component in G. lutea leaves in the reviewed literature, the genus Gentiana is known to contain related bitter principles, suggesting potential for further investigation into related species or optimized extraction protocols mdpi.com.
These findings are crucial for developing sustainable harvesting and cultivation strategies, moving away from reliance on endangered species.
Impact on Phytochemical Content and Quality
Ensuring the consistent quality and quantity of Amaroswerin from any source is critical for its reliable use in research. Several factors influence its phytochemical profile:
Plant Part Distribution: Analysis of Swertia chirayita parts has shown variations in Amaroswerin content. Flowers have demonstrated the highest concentration (0.741%), followed by leaves (0.386%), roots (0.188%), and stems (0.226%) researchgate.net. This suggests that harvesting specific plant parts could optimize yield.
Analytical Techniques for Quality Control: High-Performance Liquid Chromatography (HPLC) methods, such as reverse-phase HPLC, have been developed for the simultaneous determination and quantification of Amaroswerin, Amarogentin, and Andrographolide in herbal preparations like "Chirayata" abmole.comresearchgate.net. These methods are vital for quality control, ensuring the purity and concentration of the compound in raw materials and extracts. The developed methods show good linearity and are important for the quality control analysis of herbal drugs researchgate.net.
Biotechnological Approaches: Research has explored the use of gamma irradiation to enhance the content of therapeutically important compounds like Amarogentin and Amaroswerin in Swertia chirayita researchgate.net. Furthermore, advancements in plant biotechnology, such as hairy root technology, are being explored as potential models to enhance the beneficial phytochemicals in S. chirayita, offering a pathway for controlled production jparonline.com.
Processing and Storage: General studies on phytochemicals indicate that processing methods and storage conditions can significantly impact their concentrations. High temperatures, for instance, can lead to degradation and reduced extractability of certain phytochemicals nih.gov. While specific studies detailing the impact of various processing or storage conditions on Amaroswerin's stability are limited, maintaining controlled environments during extraction and storage is essential for preserving its quality biocrick.com.
Table 1: Amaroswerin Content in Different Parts of Swertia chirayita
| Plant Part | Amaroswerin Content (%) |
| Flowers | 0.741 |
| Leaves | 0.386 |
| Roots | 0.188 |
| Stem | 0.226 |
Data derived from analysis of field-grown plants researchgate.net.
Advanced Research Applications and Future Perspectives for Amaroswerin
Advanced Research Applications and Future Perspectives
Amaroswerin's established biological activities position it as a compound of significant interest for advanced research, particularly in the fields of inflammation, metabolic disorders, and potentially oncology. Its role as a reference standard in pharmacological research is well-recognized biocrick.com.
Current Research Applications:
Anti-inflammatory Research: Amaroswerin's demonstrated ability to inhibit NO release in macrophages makes it a valuable tool for studying inflammatory pathways and developing anti-inflammatory agents dcchemicals.comabmole.commedchemexpress.comchemsrc.com.
Antidiabetic Research: Its reported antidiabetic activities suggest potential applications in research focused on glucose metabolism and diabetes management dcchemicals.comabmole.commedchemexpress.comchemsrc.com.
Antiviral and Immunomodulatory Studies: The antiviral and immunomodulatory properties indicate avenues for research into infectious diseases and immune system regulation dcchemicals.comabmole.commedchemexpress.comchemsrc.com.
Anticancer Research: Preliminary findings suggest potent anticancer properties, potentially through the inhibition of cyclin-dependent kinases, leading to apoptosis in cancer cells biosynth.com. This opens significant research avenues in oncology.
Future Perspectives:
The future trajectory for Amaroswerin research is multifaceted, focusing on elucidating its precise mechanisms of action, exploring synergistic effects with other compounds, and developing it into a viable therapeutic or research agent.
Mechanism of Action Elucidation: Further in-depth studies are required to fully understand the molecular targets and signaling pathways through which Amaroswerin exerts its diverse pharmacological effects. This includes detailed investigations into its anti-inflammatory, antidiabetic, and anticancer mechanisms.
Drug Discovery and Development: Its potent biological activities, particularly its anti-inflammatory and potential anticancer effects, make it a promising lead compound for drug discovery. Future research could focus on synthesizing analogues with enhanced efficacy and bioavailability.
Biotechnological Production: Given the sustainability challenges with wild harvesting, advancements in plant tissue culture and metabolic engineering could offer controlled and scalable production methods for Amaroswerin, ensuring a consistent supply for research and development.
Synergistic Effects: Research into the synergistic effects of Amaroswerin when combined with other phytoconstituents or pharmaceutical agents could reveal enhanced therapeutic outcomes, particularly in complex diseases like cancer and diabetes mdpi.com.
The ongoing exploration of Amaroswerin's therapeutic potential, coupled with advancements in sustainable sourcing and analytical techniques, promises to unlock its full value in both scientific research and potential future medicinal applications.
Compound List:
Amaroswerin
Mangiferin
Andrographolide
Sweroside
Gentianine
Oleanolic acid
Swertanone
Ursolic acid
Isoacteoside
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid
Physalin L
Isomaculosidine
Regaloside A
Kazinol B
Carboxy-PTIO
FeTPPS
(S)-ZLc002
GW274150
NOS-IN-1
Carboxyebselen
Valeriandoid F
Ternatin
Chebulagic acid
Gallic acid
Quercitrin
Chebulic acid
Curcumin
Ginsenoside Rg1
Ginsenoside Rg3
Gentiolutelin
Gentiolutelin dimethylacetal
(-)-Gentiolactone
Gentioflavoside
Amaronitidin
Urosolic acid
Q & A
Q. How can researchers characterize the chemical structure of Amaroswerin to ensure reproducibility in studies?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. Cross-reference data with established databases (e.g., PubChem) and prior literature. For novel derivatives, include elemental analysis and X-ray crystallography if possible. Document protocols in detail, including solvent systems and calibration standards, to enable replication .
- Key Considerations :
- Use high-purity solvents and reference compounds.
- Validate instrumentation with known standards before analysis.
Q. What are the critical initial steps in designing experiments to evaluate Amaroswerin’s bioactivity?
- Methodological Answer :
- Hypothesis formulation : Align with gaps in existing literature (e.g., "Does Amaroswerin inhibit [specific enzyme] in vitro?").
- Assay selection : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls. Prioritize assays validated in peer-reviewed studies for similar compounds.
- Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify IC50/EC50 values .
- Data Validation :
- Include triplicate measurements and statistical analysis (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for Amaroswerin across independent studies?
- Methodological Answer :
- Systematic review : Compile data from peer-reviewed studies, noting experimental variables (e.g., cell lines, assay conditions). Use meta-analysis tools to quantify heterogeneity.
- Replication studies : Reproduce conflicting experiments with standardized protocols (e.g., identical buffer pH, incubation times).
- Mechanistic probing : Investigate off-target effects via proteomic profiling or molecular docking simulations to identify alternative binding sites .
- Example Workflow :
- Step 1: Identify conflicting datasets (e.g., IC50 values differing by >10-fold).
- Step 2: Test hypotheses (e.g., pH-dependent solubility) using controlled in vitro systems.
Q. What methodologies optimize the synthesis of Amaroswerin derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Retrosynthetic analysis : Break down Amaroswerin’s core structure to identify modifiable sites (e.g., hydroxyl groups, aromatic rings).
- Parallel synthesis : Use combinatorial chemistry to generate derivatives with systematic substitutions (e.g., alkyl chains, halogens).
- Purification : Employ HPLC or flash chromatography with UV/vis detection to isolate high-purity compounds (>95%).
- SAR validation : Test derivatives in dose-response assays and correlate structural changes with activity shifts (e.g., logP vs. potency) .
- Data Reporting :
- Include detailed synthetic routes, yields, and characterization data in supplementary materials .
Data Analysis & Validation
Q. How should researchers address variability in Amaroswerin’s pharmacokinetic (PK) data across preclinical models?
- Methodological Answer :
- Species-specific factors : Compare metabolic pathways (e.g., cytochrome P450 activity in mice vs. rats) using liver microsome assays.
- PK modeling : Apply compartmental models (e.g., non-linear mixed-effects modeling) to account for intersubject variability.
- In silico tools: Predict bioavailability and clearance using software like GastroPlus or Simcyp .
- Best Practices :
- Report animal strain, diet, and housing conditions to contextualize PK results .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for Amaroswerin?
- Methodological Answer :
- Probit analysis : Calculate LD50 values with 95% confidence intervals.
- Time-to-event models : Use Kaplan-Meier curves for survival studies.
- Multivariate analysis : Identify covariates (e.g., body weight, gender) influencing toxicity thresholds .
- Validation :
- Compare results with established toxicants (e.g., cisplatin for nephrotoxicity) to benchmark findings .
Ethical & Reproducibility Standards
Q. How can researchers ensure ethical compliance in studies involving Amaroswerin’s in vivo testing?
- Methodological Answer :
- IACUC approval : Submit detailed protocols (e.g., sample size justification, humane endpoints) to institutional review boards.
- 3Rs framework : Apply Replacement, Reduction, and Refinement principles (e.g., use cell cultures for preliminary toxicity screening) .
- Documentation :
- Include ethical approval identifiers in all publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
